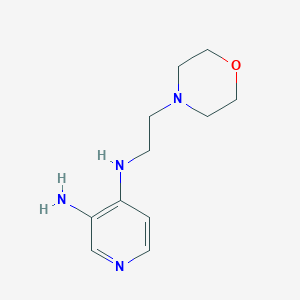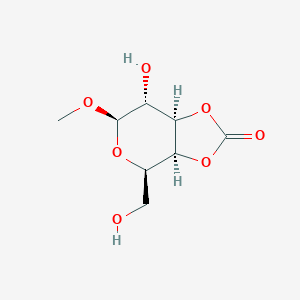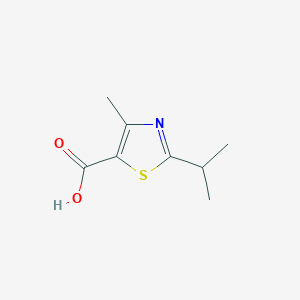
4-Methyl-1-pentene
Overview
Description
4-Methyl-1-pentene is used as a monomer for olefin polymerization. The resulting polymer is poly (4-methyl-1-pentene) . It has a molecular formula of C6H12 .
Synthesis Analysis
The synthesis of 4-Methyl-1-pentene involves the dehydration reaction of Methyl isobutyl carbinol in a solid bed reactor under the action of a bimetallic solid solution oxide catalyst . The reaction temperature is 450 ℃, the reaction pressure is 1MPa, and the space velocity is 1.5h -1 .Molecular Structure Analysis
The molecular structure of 4-Methyl-1-pentene can be represented as CH3)2CHCH2CH=CH2 .Chemical Reactions Analysis
4-Methyl-1-pentene undergoes competing decomposition and isomerization reactions via -bond scission and 1,x-hydrogen migrations . Major alkene products, in decreasing order of concentration, were propene, ethene, isobutene, and 1-pentene .Physical And Chemical Properties Analysis
4-Methyl-1-pentene has a density of 0.7±0.1 g/cm3, a boiling point of 56.2±7.0 °C at 760 mmHg, a vapor pressure of 242.3±0.0 mmHg at 25°C, an enthalpy of vaporization of 28.7±0.8 kJ/mol, and a flash point of -31.7±0.0 °C .Scientific Research Applications
Polymer Film Crystallization and Mechanical Properties
4-Methyl-1-pentene: is used to create poly(4-methyl-1-pentene) (PMP) films with unique hard elastic properties. Research has shown that varying the melt-draw ratios (MDRs) affects the crystal structure and mechanical properties of PMP films. Higher MDRs lead to a transition from spherulite to platelet structures in the polymer, influencing yield strength and elastic recovery .
High-Performance Polymerization
Metallocene catalysts are employed for the polymerization of 4-Methyl-1-pentene , resulting in polymers with superior performance. These polymers are crucial in fields like healthcare, where they are used as membranes for extracorporeal membrane oxygenation (ECMO), especially significant in treating severe COVID-19 cases .
Dielectric Capacitor Films
Poly(4-methyl-1-pentene) is evaluated for its potential as a high-temperature dielectric film in capacitors. Its properties allow for melt processing below 270°C without degradation and application temperatures reaching 160–190°C, making it suitable for high-temperature energy storage applications .
Olefin Polymerization Monomer
4-Methyl-1-pentene: serves as a monomer for olefin polymerization. The resulting polymer, poly(4-methyl-1-pentene), has applications in various industries due to its unique properties, such as high transparency and low density .
Synthesis of Diiodo Compounds
It can be used in the synthesis of organic compounds, such as 1,2-diiodo-4-methyl-pentane, which may have applications in organic synthesis and pharmaceutical research .
Material Processing and Product Fabrication
The flow-induced crystallization process of 4-Methyl-1-pentene is critical in the fabrication of polymer products like injection molding and extrusion. This process affects the crystalline structure and, consequently, the mechanical properties of the final product .
Medical Applications
The polymers derived from 4-Methyl-1-pentene are used in medical devices, particularly in components that require high chemical resistance and stability under thermal stress .
Advanced Material Research
4-Methyl-1-pentene: is a subject of ongoing research for developing advanced materials with specific desired properties, such as increased strength, flexibility, or thermal resistance. This research has implications for future technologies in aerospace, automotive, and consumer goods industries .
Mechanism of Action
Target of Action
4-Methyl-1-pentene (4MP) is primarily used as a monomer in the polymerization process . Its primary targets are the catalysts used in the polymerization process, such as the α-diimine nickel complex .
Mode of Action
4MP interacts with its targets (catalysts) to form polymers. The polymerization of 4MP with a classical α-diimine nickel complex in the presence of various alkylaluminium compounds has been studied . The polymerization behavior of 4MP is influenced by the type of cocatalyst used .
Biochemical Pathways
The polymerization of 4MP leads to the formation of poly(4-methyl-1-pentene) (PMP). The structure and properties of PMP are influenced by the melt-draw ratios (MDRs) used in the process . As MDR increases, a transition occurs in PMP from spherulite to platelet structure .
Pharmacokinetics
The physical properties of 4mp, such as its boiling point (3270 ± 03 K) and molecular weight (841595), can influence its behavior in these processes .
Result of Action
The polymerization of 4MP results in the formation of PMP, which has various applications due to its unique properties. For example, PMP films have been characterized by scanning electron microscopy, differential scanning calorimetry, wide-angle X-ray scattering, and mechanical tests .
Action Environment
The polymerization of 4MP is influenced by environmental factors such as temperature and the ratio of alkylaluminium compounds to nickel in the catalyst . Additionally, the melt-draw ratios used in the process can affect the structure and properties of the resulting PMP .
Safety and Hazards
4-Methyl-1-pentene is harmful if inhaled or swallowed. Vapor or mist is irritating to the eyes, mucous membrane, and upper respiratory tract. It causes skin irritation. Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting .
Future Directions
properties
IUPAC Name |
4-methylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSPWUEQFSQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-26-2, 24979-98-4 | |
| Record name | Poly(4-methyl-1-pentene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentene, 4-methyl-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3061001 | |
| Record name | 4-Methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
127.4 to 129.2 °F at 760 mmHg (USCG, 1999) | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
-25 °F (USCG, 1999) | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.665 (USCG, 1999) - Less dense than water; will float | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
438.93 mmHg (USCG, 1999), 272.0 [mmHg] | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Methyl-1-pentene | |
CAS RN |
691-37-2, 25068-26-2 | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17827 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(4-methyl-1-pentene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025068262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentene, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X10HRJ2Y7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-methyl-1-pentene?
A1: 4-Methyl-1-pentene has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: What are some key properties of poly(4-methyl-1-pentene)?
A2: PMP is known for its high melting point (around 235 °C) [], low density, transparency, chemical resistance, and high permeability to gases []. These properties make it suitable for various applications, including medical devices, food packaging, and electrical insulation.
Q3: How does the structure of PMP relate to its gas permeability?
A3: The rigid, helical structure of PMP chains and the relatively large interstitial spaces within its crystal lattice contribute to its high gas permeability [].
Q4: How does the melt-draw ratio affect the crystalline structure of PMP films?
A4: Increasing the melt-draw ratio during film extrusion significantly influences the crystalline morphology and orientation of PMP films []. An optimal ratio is crucial for achieving desired mechanical and barrier properties.
Q5: What happens to PMP during thermal degradation?
A5: High-resolution thermogravimetry studies reveal that PMP degrades at higher temperatures in nitrogen than in air []. The degradation mechanism and kinetic parameters also differ depending on the atmosphere.
Q6: How does annealing impact the properties of PMP casting films?
A6: Annealing PMP films, both freely and under strain, can significantly alter their crystallinity and orientation []. This process can enhance the mechanical properties and dimensional stability of the films.
Q7: How is 4-methyl-1-pentene produced industrially?
A7: The primary industrial route for 4-methyl-1-pentene production is the catalytic dimerization of propylene []. This process requires specific catalysts and carefully controlled reaction conditions to achieve high selectivity towards the desired product.
Q8: What type of catalysts are used in propylene dimerization to 4-methyl-1-pentene?
A8: Various catalyst systems have been explored, including potassium-copper based catalysts [], hafnocene complexes activated with methylaluminoxane or borate co-catalysts [], and nickel-based systems [].
Q9: What are the challenges in achieving high selectivity towards 4-methyl-1-pentene during propylene dimerization?
A9: The formation of other hexene isomers and heavier oligomers is a significant challenge []. Catalyst selection, reaction conditions, and process optimization are crucial to achieving high selectivity toward 4-methyl-1-pentene.
Q10: What is the role of metallocene catalysts in 4-methyl-1-pentene polymerization?
A10: Metallocene catalysts allow for controlled polymerization of 4-methyl-1-pentene, enabling the synthesis of polymers with specific tacticity, molecular weight, and microstructure [, ]. This control over polymer structure translates to tailored material properties.
Q11: How does the structure of the metallocene catalyst influence the properties of the resulting poly(4-methyl-1-pentene)?
A11: The ligand framework around the metal center in metallocene catalysts plays a crucial role in controlling the stereochemistry and comonomer incorporation during polymerization, thus affecting the tacticity, molecular weight, and microstructure of the resulting PMP [, ].
Q12: What are the advantages of using metallocene catalysts compared to traditional Ziegler-Natta catalysts for 4-methyl-1-pentene polymerization?
A12: Metallocene catalysts offer greater control over polymer microstructure and allow for the synthesis of polymers with narrow molecular weight distributions and well-defined tacticity [, ].
Q13: Can 4-methyl-1-pentene be copolymerized with other monomers?
A13: Yes, 4-methyl-1-pentene can be copolymerized with other alpha-olefins like ethylene [, , , , ] and propylene [, ], as well as styrene [].
Q14: What is the impact of copolymerizing 4-methyl-1-pentene with ethylene on the polymer properties?
A14: Copolymerization with ethylene can modify the properties of PMP, influencing its melting temperature, crystallinity, and mechanical properties [, , , , ]. The specific impact depends on the ethylene content and the distribution of ethylene units within the copolymer chain.
Q15: What is unique about the microstructure of ethene/4-methyl-1-pentene copolymers synthesized using certain isospecific catalysts?
A15: Studies have shown that highly isospecific catalysts can lead to a "sequential" distribution of comonomers in ethene/4-methyl-1-pentene copolymers, resulting in a microstructure composed of alternating ethene and 4-methyl-1-pentene sequences [].
Q16: Can block copolymers be synthesized using 4-methyl-1-pentene?
A16: Yes, syndiotactic poly(4-methyl-1-pentene)-based stereoregular diblock copolymers have been successfully synthesized using controlled polymerization techniques like atom transfer radical polymerization []. These block copolymers hold potential for creating self-assembled nanostructured materials.
Q17: What are the advantages of blending poly(4-methyl-1-pentene) with liquid crystal polymers?
A17: Blending PMP with liquid crystal polymers can significantly reduce melt viscosity and improve processability []. These blends also exhibit interesting rheological properties due to interfacial interactions and slip phenomena.
Q18: What spectroscopic techniques are used to characterize poly(4-methyl-1-pentene)?
A18: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, is widely used to determine the tacticity, comonomer sequence distribution, and regioregularity of PMP and its copolymers [, , , , ].
Q19: How is solid-state 13C NMR spectroscopy useful in studying poly(4-methyl-1-pentene)?
A19: Solid-state 13C NMR provides insights into the chain conformation and crystal packing of PMP in its solid state []. This technique helps understand the relationships between polymer structure, morphology, and material properties.
Q20: What are some emerging applications of poly(4-methyl-1-pentene) in high-energy storage?
A20: Functionalized PMP ionomers are being investigated as potential dielectric materials for high-energy storage applications []. These materials show promising properties such as high dielectric constant, breakdown strength, and energy storage capacity.
Q21: What are the advantages of using poly(4-methyl-1-pentene) in membrane separation technologies?
A21: The inherent high gas permeability of PMP makes it attractive for membrane-based gas separation []. Surface modification and the creation of composite membranes with PMP as a selective layer are active research areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




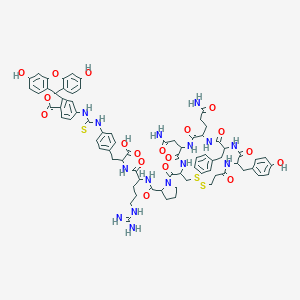

![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)


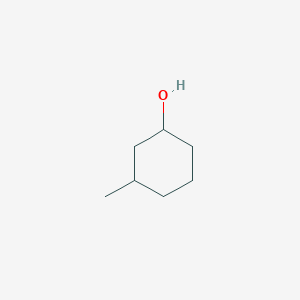
![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)
